2,7-Dichloro-1-heptene
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Overview
Description
2,7-Dichloro-1-heptene is an organic compound with the molecular formula C₇H₁₂Cl₂ It is a chlorinated derivative of heptene, characterized by the presence of chlorine atoms at the second and seventh positions of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-1-heptene typically involves the chlorination of 1-heptene. One common method is the addition of chlorine gas to 1-heptene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 1-heptene and chlorine gas are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed:
Substitution Reactions: Products include 2,7-dihydroxyheptene or 2,7-diaminoheptene.
Addition Reactions: Products include 2,7-dibromo-1-heptene or 2,7-dichloro-1-heptane.
Oxidation Reactions: Products include 2,7-epoxyheptane or 2,7-heptanediol.
Scientific Research Applications
2,7-Dichloro-1-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-1-heptene involves its interaction with various molecular targets. The chlorine atoms and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific reactions and conditions.
Comparison with Similar Compounds
1,2-Dichloroethene: A simpler chlorinated alkene with two chlorine atoms on adjacent carbon atoms.
1,1,2,2-Tetrachloroethane: A more heavily chlorinated compound with four chlorine atoms.
2,7-Dibromo-1-heptene: A brominated analogue of 2,7-Dichloro-1-heptene.
Uniqueness: this compound is unique due to its specific chlorination pattern and the presence of a double bond
Properties
IUPAC Name |
2,7-dichlorohept-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2/c1-7(9)5-3-2-4-6-8/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOPGDQMPIZTLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641081 |
Source
|
Record name | 2,7-Dichlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-12-5 |
Source
|
Record name | 2,7-Dichlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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